molecular formula C5H7N5 B15205511 4-(4,5-Dihydro-1H-imidazol-2-yl)-4H-1,2,4-triazole

4-(4,5-Dihydro-1H-imidazol-2-yl)-4H-1,2,4-triazole

Cat. No.: B15205511
M. Wt: 137.14 g/mol
InChI Key: XMQPXYKLYUQTNE-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-1H-imidazol-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features both imidazole and triazole rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dihydro-1H-imidazol-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dihydro-1H-imidazol-2-yl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated solvents, strong acids or bases

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(4,5-Dihydro-1H-imidazol-2-yl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydro-1H-imidazol-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms. It is a key component in many biologically active molecules.

    1,2,4-Triazole: A five-membered ring containing three nitrogen atoms. It is known for its antifungal and antimicrobial properties.

Uniqueness

4-(4,5-Dihydro-1H-imidazol-2-yl)-4H-1,2,4-triazole is unique due to the combination of both imidazole and triazole rings in its structure. This dual-ring system allows for a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings. The presence of both rings enhances the compound’s ability to interact with various molecular targets, making it a versatile molecule in scientific research and industrial applications.

Properties

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-yl)-1,2,4-triazole

InChI

InChI=1S/C5H7N5/c1-2-7-5(6-1)10-3-8-9-4-10/h3-4H,1-2H2,(H,6,7)

InChI Key

XMQPXYKLYUQTNE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)N2C=NN=C2

Origin of Product

United States

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